molecular formula C13H16N2O3 B186691 methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate CAS No. 107447-04-1

methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate

Cat. No.: B186691
CAS No.: 107447-04-1
M. Wt: 248.28 g/mol
InChI Key: KOLLGWLALPFQSZ-UHFFFAOYSA-N
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Description

(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate is a chiral indole-derived amino acid ester with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . The compound features a methoxy substituent at the 6-position of the indole ring and an (S)-configured methyl ester. It is commercially available for research purposes, with a CAS number of 107447-04-1, and is typically stored at 2–8°C .

Properties

IUPAC Name

methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-17-9-3-4-10-8(7-15-12(10)6-9)5-11(14)13(16)18-2/h3-4,6-7,11,15H,5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLLGWLALPFQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554384
Record name Methyl 6-methoxytryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107447-04-1
Record name Methyl 6-methoxytryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Methyl Ester Formation

5-Hydroxy-L-tryptophan is treated with SOCl₂/MeOH to form the methyl ester. This step protonates the carboxylic acid, enabling nucleophilic attack by methanol. The reaction proceeds quantitatively under anhydrous conditions.

Step 2: Nα-BOC Protection

The amine group is protected using di-tert-butyl dicarbonate (BOC) in the presence of a base like triethylamine. This prevents unwanted side reactions during subsequent alkylation.

Step 3: Alkylation with Benzyl Bromide

The hydroxyl group at position 6 undergoes alkylation with benzyl bromide in a polar aprotic solvent (e.g., DMF). Potassium carbonate acts as a base, yielding the 6-benzyloxy intermediate.

Step 4: Ester Saponification

The methyl ester is hydrolyzed using lithium hydroxide in a THF/water mixture. This step regenerates the carboxylic acid, critical for downstream modifications.

Step 5: BOC Deprotection

Treatment with 3N HCl in cyclopentyl methyl ether (CPME) removes the BOC group, yielding the final compound as a hydrochloride salt.

Key Data:

StepReagents/ConditionsYield
1SOCl₂/MeOH, 0°C→RT98%
2BOC₂O, Et₃N, DCM95%
3BnBr, K₂CO₃, DMF85%
4LiOH, THF/H₂O90%
53N HCl/CPME89%

This method balances scalability and stereochemical fidelity, making it suitable for research-scale production.

Aziridine Ring-Opening Strategy

An alternative approach leverages Cbz-protected aziridine (Compound 14 ) and TBS-protected hydroxyindole (Compound 10b ). This method is advantageous for introducing diverse substituents:

Key Reaction: Nucleophilic Aziridine Opening

Ytterbium triflate [Yb(OTf)₃] catalyzes the ring-opening of aziridine 14 by the indole nucleophile 10b . The reaction proceeds via SN2 mechanism, forming the C–C bond at position 3 of the indole ring.

Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → room temperature

  • Yield: 60%

Subsequent Deprotection Steps:

  • TBS Removal : Tetrabutylammonium fluoride (TBAF) cleaves the silyl ether.

  • Cbz Deprotection : Hydrogenolysis with Pd/C under H₂ atmosphere.

  • Methyl Esterification : SOCl₂/MeOH converts the carboxylic acid to the methyl ester.

This route offers modularity for synthesizing analogs but requires stringent anhydrous conditions.

Industrial-Scale Optimization

Commercial suppliers like Vulcanchem employ a modified protocol prioritizing cost-effectiveness:

Process Highlights:

  • Starting Material : L-Tryptophan methyl ester hydrochloride.

  • Methoxy Introduction : Direct alkylation using methyl iodide under phase-transfer conditions (NaH, DMF).

  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Scalability Metrics:

ParameterValue
Batch Size1–10 kg
Purity (HPLC)≥99.5%
Cycle Time72 hours

This method minimizes intermediate isolations, reducing production costs by 30% compared to research-scale routes.

Analytical Characterization

Structural Confirmation

  • LC-MS : Electrospray ionization (ESI+) shows [M+H]⁺ at m/z 248.28, consistent with the molecular formula C₁₃H₁₆N₂O₃.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J = 8.5 Hz, 1H, indole H-4)

    • δ 6.85 (dd, J = 8.5, 2.4 Hz, 1H, indole H-5)

    • δ 3.90 (s, 3H, OCH₃)

    • δ 3.72 (s, 3H, COOCH₃).

Purity Assessment

  • HPLC-DAD : Retention time = 12.3 min (C₁₈ column, CH₃CN/H₂O gradient).

  • Chiral GC : >99% enantiomeric excess (Chiralpak IA column).

Challenges and Mitigation Strategies

Solubility Issues

The hydrochloride salt exhibits poor solubility in aqueous buffers (<1 mg/mL). Co-solvents like DMSO (10% v/v) enhance solubility for biological assays .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate, each with potential unique properties and applications .

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research has indicated that (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further studies in oxidative stress-related conditions .

Neuroprotective Effects
The compound has shown promise in neuroprotection. Studies suggest that it may enhance neuronal survival and function under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s. Its structural similarity to tryptophan, a precursor to serotonin, may contribute to its neuroprotective effects .

Anti-inflammatory Activity
(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate has been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in various chronic diseases. The compound's ability to modulate inflammatory pathways could lead to applications in treating inflammatory disorders .

Therapeutic Potential

Cancer Therapy
Given its antioxidant and anti-inflammatory properties, (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate is being explored for potential use in cancer therapy. Its ability to influence cellular signaling pathways involved in cancer progression makes it a candidate for further investigation in oncological studies .

Mood Disorders
Due to its structural relation to serotonin precursors, this compound may have implications in mood regulation and treatment of mood disorders such as depression and anxiety. Future research could explore its efficacy as an adjunct therapy alongside conventional antidepressants .

Case Studies

StudyFindings
Antioxidant Activity Assessment Demonstrated significant free radical scavenging activity compared to standard antioxidants .
Neuroprotective Mechanisms Showed enhancement of neuronal survival in models of oxidative stress, suggesting potential for Alzheimer's disease therapy .
Inflammation Modulation In vitro studies indicated reduction of pro-inflammatory cytokines, supporting its use in inflammatory conditions .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions on the indole ring, ester groups, and stereochemistry. Below is a detailed comparison:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent Position/Type Ester Group Enantiomer Key Features
(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate 6-OCH₃ Methyl S Methoxy enhances electron density; used in chiral synthesis .
Methyl (S)-2-amino-3-(6-fluoro-1H-indol-3-YL)propanoate (7b) 6-F Methyl S Fluoro substituent (electron-withdrawing); synthesized via SOCl₂/MeOH .
Methyl (S)-2-amino-3-(7-chloro-1H-indol-3-YL)propanoate (7c) 7-Cl Methyl S Chloro at 7-position; impacts steric effects and reactivity .
(R)-Methyl 2-amino-3-(1H-indol-3-YL)propanoate None (1H-indol-3-YL) Methyl R Lacks methoxy; R-configuration may reduce bioactivity .
2-Amino-3-(6-methoxy-1H-indol-3-YL)propanoic acid 6-OCH₃ None (acid) S Free carboxylic acid; higher polarity but lower membrane permeability .

Key Findings

Substituent Effects: Electron-donating vs. In contrast, 6-fluoro (7b) and 7-chloro (7c) analogs introduce electron-withdrawing effects, altering reactivity and binding affinities . Positional isomerism: Chloro at the 7-position (7c) versus 6-methoxy may lead to steric clashes in enzyme-binding pockets, affecting antifungal activity .

Stereochemical Impact :

  • The (S)-enantiomer of the target compound is critical for chiral recognition in biological systems, whereas the (R)-enantiomer (e.g., D-tryptophan methyl ester) shows divergent activity .

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound improves lipid solubility compared to the free acid (6-methoxytryptophan), enhancing cellular uptake .

Synthetic Routes :

  • Thionyl chloride-mediated esterification is a common method for indole derivatives , while TBTU coupling (used for 7c) enables peptide bond formation with dichlorobenzoic acid, expanding structural diversity .

Biological Activity

(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate, a compound derived from the indole family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, with a molecular weight of approximately 206.24 g/mol. The compound features an indole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate typically involves the reaction of methyl 2-amino-3-propanoate with 6-methoxyindole derivatives. Various methods have been reported in the literature, focusing on optimizing yield and purity.

Antimicrobial Activity

Research has indicated that compounds similar to (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate exhibit significant antimicrobial properties. For instance, studies on indole derivatives have shown activity against Staphylococcus aureus and MRSA , with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL for certain derivatives .

CompoundMIC (μg/mL)Target Organism
Indole Derivative A0.98MRSA
Indole Derivative B3.90S. aureus
Indole Derivative C7.80Candida albicans

Anticancer Activity

Several studies have reported the anticancer properties of indole derivatives, including those structurally related to (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate. For example, compounds have shown cytotoxicity against various cancer cell lines with IC50 values in the micromolar range (less than 10 μM) .

Cell LineCompoundIC50 (μM)
A549 (lung cancer)Indole Derivative D<10
HeLa (cervical cancer)Indole Derivative E<10

Neuroprotective Effects

Indole derivatives are also being investigated for their neuroprotective effects. Some studies suggest that these compounds may inhibit neuroinflammation and promote neuronal survival, although specific data on (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate is limited.

Case Studies

  • Antimicrobial Efficacy : A study focused on the antibacterial activity of various indole derivatives found that compounds with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-methoxylated counterparts .
  • Cytotoxicity Profile : Another research article highlighted the selective cytotoxicity of indole-based compounds towards rapidly dividing cancer cells while sparing normal fibroblasts, indicating a potential therapeutic window for cancer treatment .

Q & A

Q. What are the recommended synthetic routes for (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate?

The compound is synthesized via peptide coupling strategies. A validated method involves:

  • Reaction setup : Condensation of indole precursors with methyl esters using coupling agents like EDCI/HOBt under inert atmospheres.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the enantiomerically pure product.
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of indole to ester) and reaction time (24–48 hours) improves yields to ~83% .

Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?

Key characterization methods include:

  • Spectroscopic analysis :
  • 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), indole protons (δ ~6.9–7.5 ppm), and ester carbonyl (δ ~170 ppm) .
  • FTIR : Confirm amine (3400–3300 cm⁻¹) and ester (1720 cm⁻¹) functional groups .
    • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol (90:10) to verify >99% enantiomeric excess .

Q. What are the critical physicochemical parameters influencing its solubility and reactivity in biological systems?

  • Polar surface area (PSA) : 62.32 Ų, indicating moderate permeability across lipid membranes .
  • logP : Estimated ~1.1 (XlogP3), suggesting balanced hydrophobicity for cellular uptake .
  • Hydrogen bonding : Two donors (NH₂, indole NH) and three acceptors (ester, methoxy) enable interactions with biological targets .

Advanced Research Questions

Q. What methodological approaches resolve crystallographic disorder in X-ray structures of related indole derivatives?

For solvent-disordered crystals:

  • SQUEEZE algorithm : Implemented in PLATON to model electron density from disordered solvents (e.g., methanol/water mixtures) and refine the structure without overinterpreting unresolved regions .
  • Validation : Cross-check residual density maps and R-factors (target < 0.05) to ensure structural accuracy .

Q. How can researchers reconcile contradictory reports on the compound’s biological activity across assay systems?

Contradictions often arise from:

  • Stereochemical variability : Validate enantiopurity via chiral HPLC before biological testing .
  • Assay conditions : Compare results under standardized pH (7.4), temperature (37°C), and solvent controls (DMSO < 0.1% v/v).
  • Orthogonal assays : Use enzyme inhibition (e.g., kinase assays) and cell-based viability tests (MTT assays) to confirm target specificity .

Q. What strategies optimize enantiomeric excess during large-scale synthesis?

  • Chiral auxiliaries : Temporarily introduce groups like Fmoc to stabilize intermediates, achieving >98% ee after cleavage .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts for Suzuki-Miyaura couplings of indole precursors .
  • Dynamic resolution : Crystallize hydrochloride salts selectively to enrich the (S)-enantiomer .

Q. Which analytical techniques detect oxidative degradation products under accelerated stability testing?

  • LC-MS/MS : Monitor m/z shifts corresponding to methoxy demethylation (+16 Da) or ester hydrolysis (+18 Da) .
  • Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks, then analyze using stability-indicating HPLC with UV/Vis (λ = 254 nm) .

Safety and Handling Considerations

  • Storage : Store at –20°C under argon to prevent hydrolysis of the ester group .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis; no GHS hazards are reported, but treat as a potential irritant .

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